Cas no 1159678-02-0 ((2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester)

(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester is a fluorinated aromatic ester with applications in pharmaceutical and agrochemical research. Its trifluoromethoxy group enhances metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive compounds. The ethyl ester moiety provides improved solubility in organic solvents, facilitating further derivatization. This compound is particularly useful in the development of fluorinated analogs for structure-activity relationship studies. Its well-defined chemical properties and compatibility with standard synthetic protocols ensure reliable performance in laboratory settings. The presence of the trifluoromethoxy substituent also contributes to increased electron-withdrawing effects, which can influence reactivity in targeted synthetic pathways.
(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester structure
1159678-02-0 structure
Product name:(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester
CAS No:1159678-02-0
MF:C11H11F3O3
MW:248.198454141617
CID:6792526
PubChem ID:58110938

(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL6343659
    • Ethyl 2-(trifluoromethoxy)phenylacetate
    • MFCD17018702
    • ethyl 2-[2-(trifluoromethoxy)phenyl]acetate
    • DB-141857
    • (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97%
    • AKOS011680629
    • 1159678-02-0
    • (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester
    • UUYVUBPWNNIQRG-UHFFFAOYSA-N
    • Ethyl 2-(2-(trifluoromethoxy)phenyl)acetate
    • Inchi: 1S/C11H11F3O3/c1-2-16-10(15)7-8-5-3-4-6-9(8)17-11(12,13)14/h3-6H,2,7H2,1H3
    • InChI Key: UUYVUBPWNNIQRG-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC=CC=1CC(=O)OCC)(F)F

Computed Properties

  • Exact Mass: 248.06602869g/mol
  • Monoisotopic Mass: 248.06602869g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 35.5Ų

(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
BA19762-5g
(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester
1159678-02-0 97%
5g
$2523.00 2024-04-20
abcr
AB570349-1g
(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97%; .
1159678-02-0 97%
1g
€1338.30 2024-08-02
A2B Chem LLC
BA19762-1g
(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester
1159678-02-0 97%
1g
$993.00 2024-04-20

Additional information on (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester

Recent Advances in the Study of (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester (CAS: 1159678-02-0)

In recent years, (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester (CAS: 1159678-02-0) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This ester derivative, characterized by its trifluoromethoxy and phenylacetic acid ethyl ester functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex bioactive molecules.

The synthesis of (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester has been optimized to achieve higher yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. Researchers employed a novel catalytic system involving palladium-based catalysts, which significantly improved the efficiency of the esterification process. This advancement is critical for scaling up production for preclinical and clinical studies.

Pharmacological evaluations of (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester have revealed its potential as an anti-inflammatory agent. In vitro studies demonstrated its ability to inhibit key inflammatory markers such as TNF-α and IL-6, suggesting a possible application in treating chronic inflammatory diseases. Furthermore, its metabolic stability and bioavailability were assessed in rodent models, showing favorable pharmacokinetic profiles that warrant further investigation.

Another area of interest is the compound's role as a precursor in the synthesis of more complex molecules. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its use in developing novel kinase inhibitors. The trifluoromethoxy group's electron-withdrawing properties were found to enhance the binding affinity of these inhibitors to their target proteins, offering a new avenue for drug design in oncology and other therapeutic areas.

Despite these promising findings, challenges remain in the clinical translation of (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester. Issues such as long-term toxicity, off-target effects, and formulation stability need to be addressed in future studies. However, the compound's versatility and demonstrated bioactivity make it a valuable candidate for further research and development in the pharmaceutical industry.

In conclusion, (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester (CAS: 1159678-02-0) represents a compelling subject of study in chemical biology and drug discovery. Its synthetic accessibility, pharmacological potential, and utility as a molecular scaffold underscore its importance in ongoing and future research efforts. Continued exploration of its properties and applications is expected to yield significant contributions to the field.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1159678-02-0)
A1228196
Purity:99%
Quantity:1g
Price ($):793